molecular formula C9H11N5S B14008280 9-pyrrolidin-1-yl-3H-purine-6-thione CAS No. 37154-84-0

9-pyrrolidin-1-yl-3H-purine-6-thione

Cat. No.: B14008280
CAS No.: 37154-84-0
M. Wt: 221.28 g/mol
InChI Key: QLDNXKFDBLSRCR-UHFFFAOYSA-N
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Description

9-pyrrolidin-1-yl-3H-purine-6-thione is a heterocyclic compound that features a pyrrolidine ring fused to a purine core with a thione group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrolidin-1-yl-3H-purine-6-thione typically involves the reaction of a purine derivative with pyrrolidine under specific conditions. One common method includes the use of 6-chloropurine as a starting material, which reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-pyrrolidin-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

9-pyrrolidin-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-pyrrolidin-1-yl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.

    Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have similar core structures but different functional groups.

Uniqueness: 9-pyrrolidin-1-yl-3H-purine-6-thione is unique due to the combination of the pyrrolidine ring and the purine core with a thione group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

37154-84-0

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

9-pyrrolidin-1-yl-3H-purine-6-thione

InChI

InChI=1S/C9H11N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,10,11,15)

InChI Key

QLDNXKFDBLSRCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

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